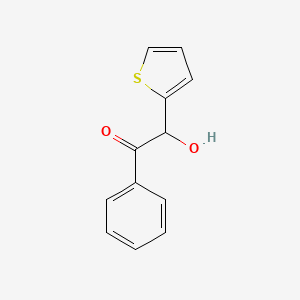
Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)-
Description
Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)-, also known as 2-Hydroxy-2-phenyl-1-(2-thienyl)ethanone, is an organic compound with the molecular formula C12H10O2S. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a thienyl group attached to an ethanone backbone. It is a versatile compound with significant applications in various fields of scientific research.
Properties
CAS No. |
62323-63-1 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-hydroxy-1-phenyl-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H10O2S/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8,12,14H |
InChI Key |
CQSVGZCLBFAFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with benzaldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a diketone or carboxylic acid derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Scientific Research Applications
Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and thienyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2-hydroxy-: Similar structure but lacks the thienyl group.
α-Hydroxyacetophenone: Another name for Acetophenone, 2-hydroxy-.
ω-Hydroxyacetophenone: Similar structure with different positioning of the hydroxy group.
Benzoylcarbinol: Similar structure but lacks the thienyl group.
Uniqueness
Ethanone, 2-hydroxy-1-phenyl-2-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions and reactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


